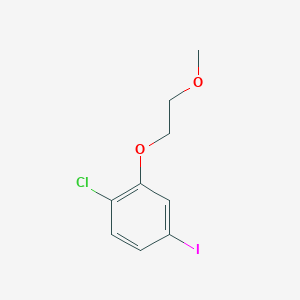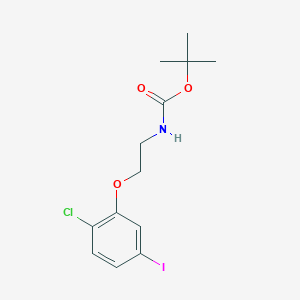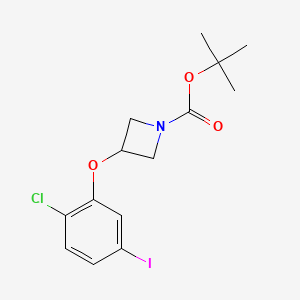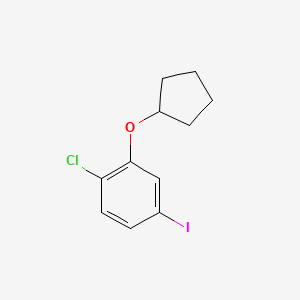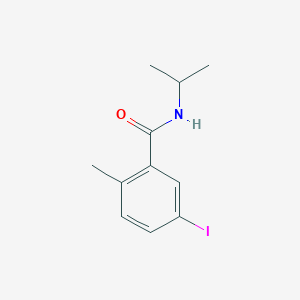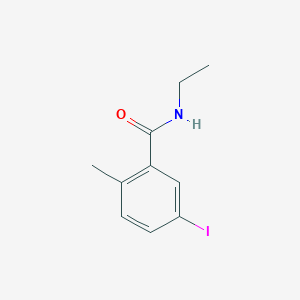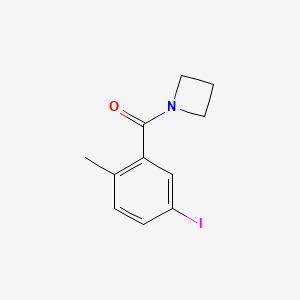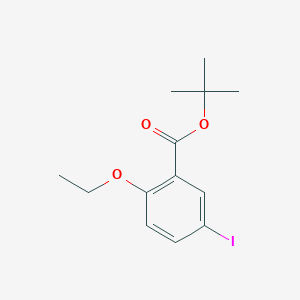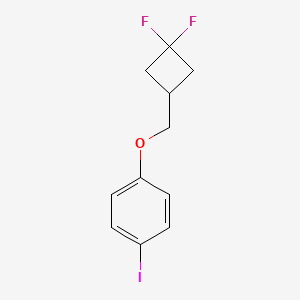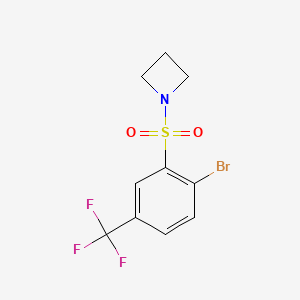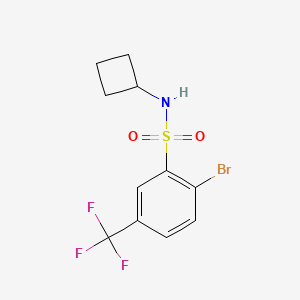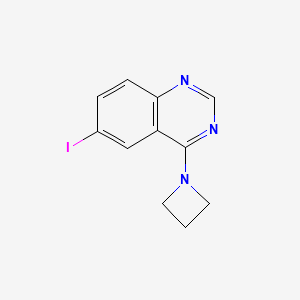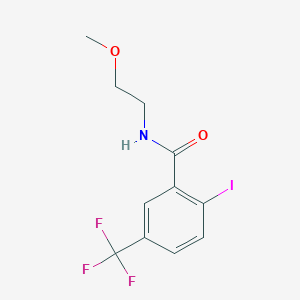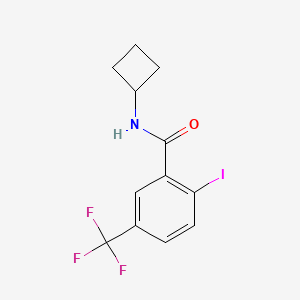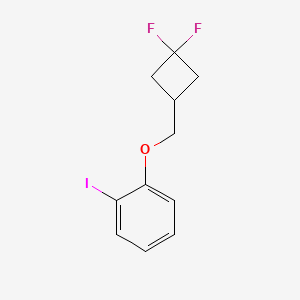
1-((3,3-Difluorocyclobutyl)methoxy)-2-iodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((3,3-Difluorocyclobutyl)methoxy)-2-iodobenzene is a synthetic organic compound characterized by the presence of a difluorocyclobutyl group and an iodine atom attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3,3-Difluorocyclobutyl)methoxy)-2-iodobenzene typically involves the introduction of the difluorocyclobutyl group and the iodine atom onto the benzene ring. One common approach is the reaction of 3,3-difluorocyclobutanol with an appropriate benzene derivative under conditions that facilitate the formation of the ether linkage. This can be followed by iodination using reagents such as iodine or N-iodosuccinimide (NIS) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions: 1-((3,3-Difluorocyclobutyl)methoxy)-2-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cross-Coupling Reactions: The presence of the iodine atom makes it a suitable candidate for cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Cross-Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while cross-coupling reactions can produce biaryl compounds .
科学研究应用
1-((3,3-Difluorocyclobutyl)methoxy)-2-iodobenzene has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a potential candidate for the development of advanced materials with specific properties.
Chemical Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated compounds.
作用机制
The mechanism of action of 1-((3,3-Difluorocyclobutyl)methoxy)-2-iodobenzene involves its interaction with molecular targets through its functional groups. The difluorocyclobutyl group can enhance the compound’s stability and binding affinity, while the iodine atom can participate in halogen bonding and other interactions. These features enable the compound to modulate specific biological pathways and exert its effects .
相似化合物的比较
3,3-Difluorocyclobutanol: A related compound with similar structural features but lacking the iodine atom.
3,3-Difluorocyclobutylmethanol: Another similar compound with a hydroxyl group instead of the methoxy group.
1-Iodo-2-methoxybenzene: A compound with an iodine atom and a methoxy group on the benzene ring but lacking the difluorocyclobutyl group.
Uniqueness: 1-((3,3-Difluorocyclobutyl)methoxy)-2-iodobenzene is unique due to the combination of the difluorocyclobutyl group and the iodine atom, which imparts distinct chemical and physical properties.
属性
IUPAC Name |
1-[(3,3-difluorocyclobutyl)methoxy]-2-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2IO/c12-11(13)5-8(6-11)7-15-10-4-2-1-3-9(10)14/h1-4,8H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDWWIAJMMLESS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
